

Fmoc-Lys(Boc)-OH: A Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-Lys-OtBu*

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-N ϵ -tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Boc)-OH, is a cornerstone building block in modern peptide chemistry.^{[1][2]} Its widespread use is attributed to the strategic implementation of orthogonal protecting groups, which allows for the precise and efficient assembly of complex peptide sequences. This technical guide provides an in-depth overview of Fmoc-Lys(Boc)-OH, its applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

While the query specifies Fmoc-Lys(Boc)-OtBu, it is important to clarify that the carboxylic acid group of the amino acid building block is typically unprotected (-OH) to allow for peptide bond formation. The tert-butyl ester (-OtBu) is a common acid-labile protecting group used for the side chains of acidic amino acids like aspartic acid and glutamic acid, or for the C-terminus of the entire peptide during synthesis.^{[3][4]}

Core Principles: The Power of Orthogonal Protection

The utility of Fmoc-Lys(Boc)-OH lies in its dual-protection strategy, which is central to the widely adopted Fmoc/tBu solid-phase peptide synthesis.^{[5][6]} This strategy employs two chemically distinct protecting groups that can be removed under different conditions, allowing for selective deprotection at specific stages of the synthesis.^[7]

- $\text{N}^{\alpha}\text{-Fmoc}$ (9-fluorenylmethyloxycarbonyl) group: This group protects the alpha-amino group of the lysine. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).^{[1][3]} This deprotection step is performed at the beginning of each coupling cycle to expose the N-terminus for the addition of the next amino acid.
- $\text{N}^{\epsilon}\text{-Boc}$ (tert-butyloxycarbonyl) group: This group protects the epsilon-amino group on the lysine side chain. The Boc group is stable under the basic conditions used for Fmoc removal, preventing unwanted side reactions at the lysine side chain during peptide elongation.^{[2][8]} It is removed during the final step of the synthesis, typically concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).^[9] ^[10]

This orthogonal protection scheme provides high fidelity in peptide synthesis, minimizing the formation of byproducts and simplifying the purification process.^[5]

Chemical and Physical Properties

The properties of Fmoc-Lys(Boc)-OH make it highly suitable for use in automated and manual peptide synthesizers.

Property	Value
Synonym	$\text{N}^{\alpha}\text{-Fmoc-N}^{\epsilon}\text{-t-Boc-L-lysine}$ ^[1]
CAS Number	71989-26-9 ^[1]
Molecular Formula	$\text{C}_{26}\text{H}_{32}\text{N}_2\text{O}_6$ ^[1]
Molecular Weight	468.5 g/mol ^[1]
Appearance	White to off-white crystalline powder ^[11]
Solubility	Soluble in polar organic solvents like DMF and DMSO ^[1]

Applications in Research and Drug Development

Fmoc-Lys(Boc)-OH is a versatile reagent used in a wide array of applications:

- General Peptide Synthesis: It is the standard derivative for incorporating lysine into peptide sequences using Fmoc-based SPPS.[1][10] Lysine's positively charged side chain is often critical for the biological activity of peptides, influencing their structure and interactions with other molecules.[1]
- Therapeutic Peptides: Many therapeutic peptides, including antimicrobial peptides and peptide-based vaccines, contain lysine residues. Fmoc-Lys(Boc)-OH is essential for the synthesis of these drug candidates.[1]
- Synthesis of Modified Peptides: The lysine side chain is a common site for modifications such as biotinylation, fluorescent labeling, or the attachment of other molecules to create peptide-drug conjugates.[2][4] The Boc protecting group can be selectively removed on-resin in some cases to allow for these modifications.
- Epigenetics Research: Derivatives of Fmoc-Lys(Boc)-OH, such as Fmoc-Lys(Boc)(Me)-OH, are used to synthesize histone tail peptides with specific methylation patterns, which are crucial for studying epigenetic regulation.[12][13]
- Complex Peptide Architectures: This building block is also utilized in the synthesis of more complex structures like peptide dendrimers.[2]

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-Lys(Boc)-OH.

Materials:

- Fmoc-protected amino acid resin (e.g., Rink Amide resin)[14]
- Fmoc-Lys(Boc)-OH[14]
- Dimethylformamide (DMF), peptide synthesis grade[14]
- 20% (v/v) piperidine in DMF[15]
- Coupling reagents (e.g., HBTU, DIEA)[14]

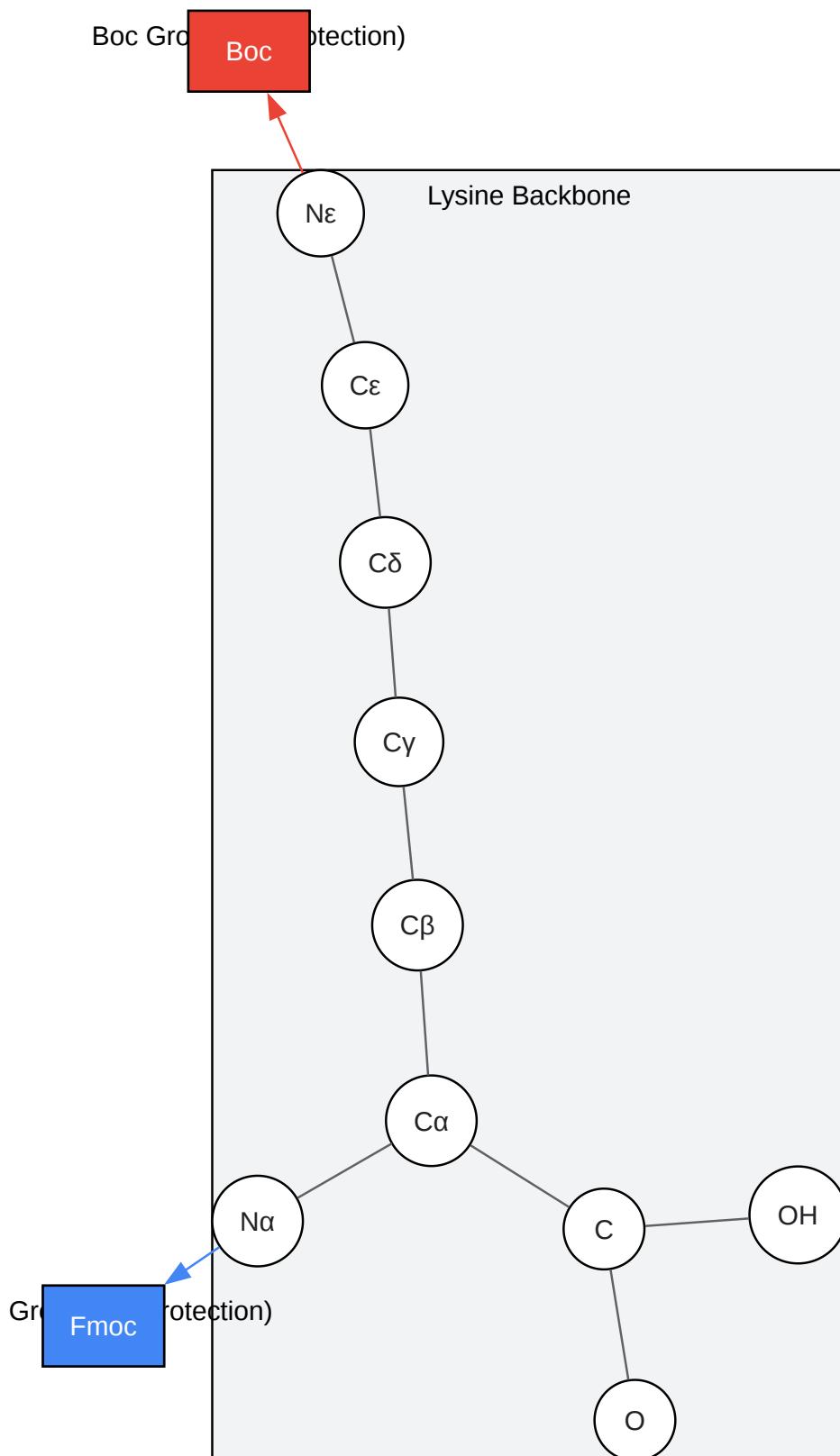
- Dichloromethane (DCM)[14]
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[9]

Protocol:

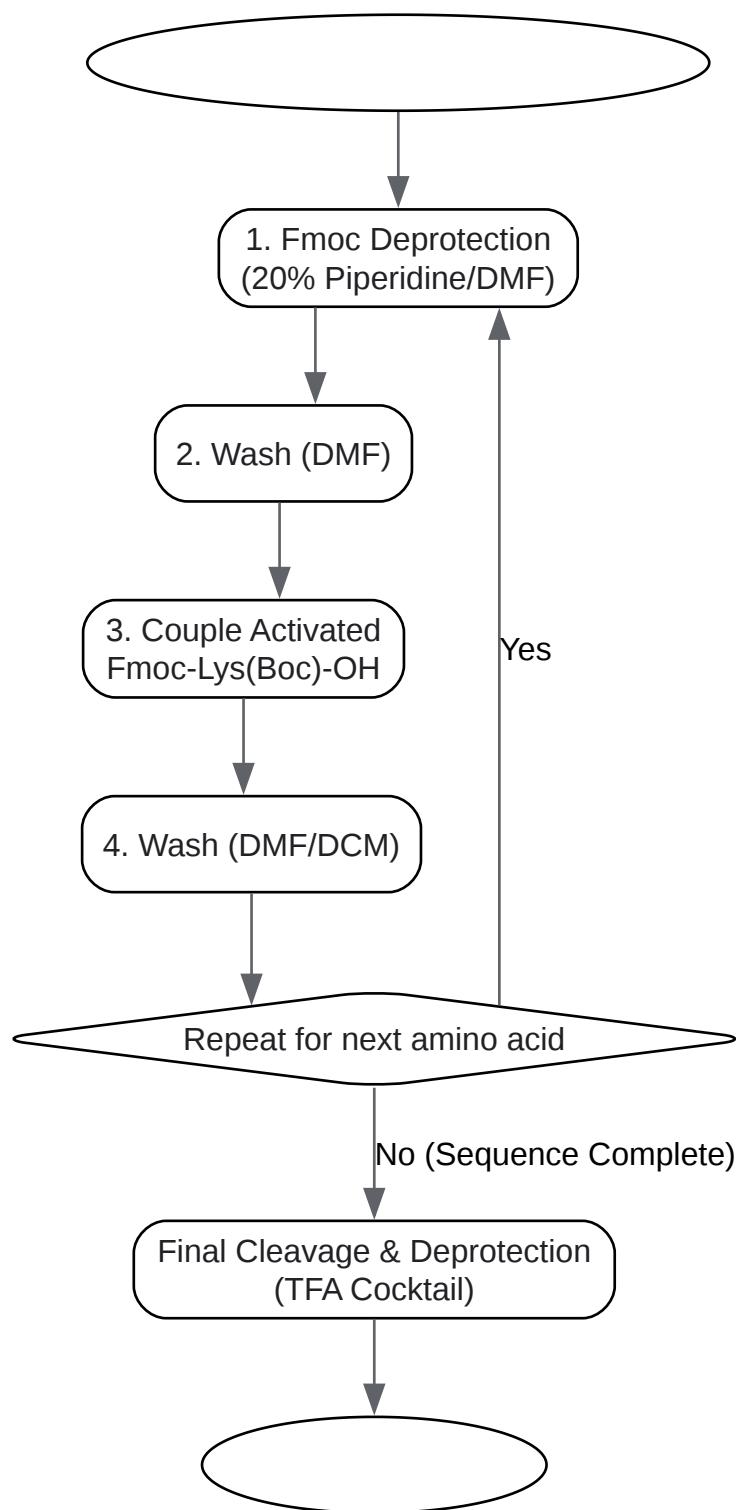
- Resin Swelling: The resin is swelled in DMF for approximately 1 hour in a reaction vessel. [15]
- Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine in DMF solution for 5-20 minutes. The resin is then washed thoroughly with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. [6]
- Amino Acid Activation and Coupling: In a separate vessel, Fmoc-Lys(Boc)-OH (typically 3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU and an activator base such as DIEA. This activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test like the Kaiser test.[6]
- Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[16]
- Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the resin is washed and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on lysine) are removed by treating the resin with a cleavage cocktail containing a strong acid like TFA for 2-3 hours. Scavengers such as triisopropylsilane (TIS) and water are included to prevent side reactions.[9][17]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

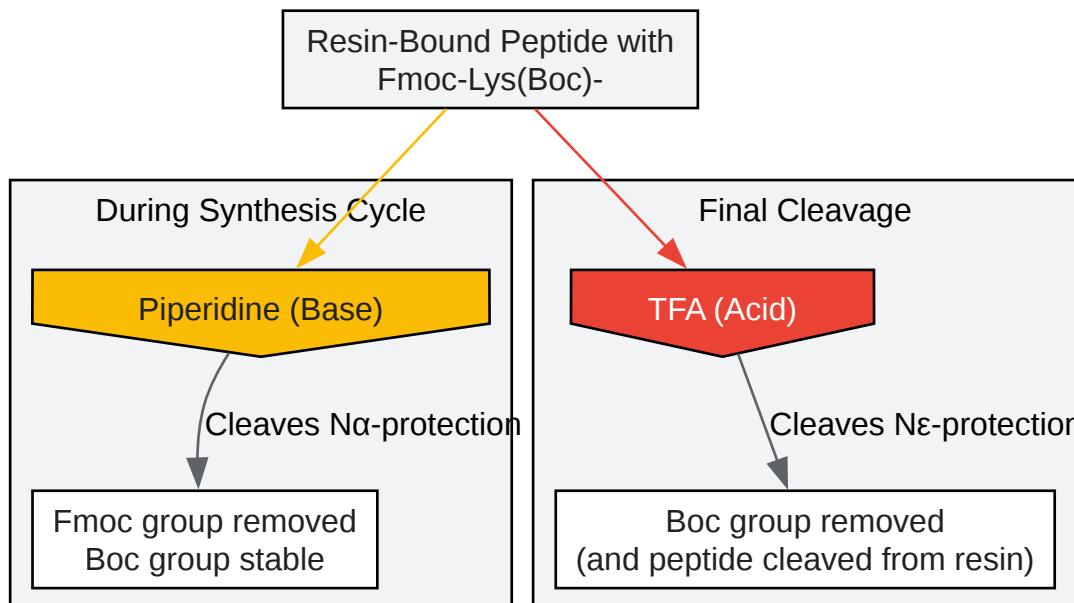
Below are diagrams illustrating the chemical structure of Fmoc-Lys(Boc)-OH, the workflow of a typical SPPS cycle, and the orthogonal deprotection strategy.

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Caption: Chemical structure of Fmoc-Lys(Boc)-OH.

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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.



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Caption: Orthogonal deprotection strategy.

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